molecular formula C8H7NO2S B1301940 3-(Hydroxymethyl)-2-benzothiazolinone CAS No. 72679-97-1

3-(Hydroxymethyl)-2-benzothiazolinone

Cat. No.: B1301940
CAS No.: 72679-97-1
M. Wt: 181.21 g/mol
InChI Key: QGEJJONTBKAEKC-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-benzothiazolinone is an organic compound that belongs to the class of benzothiazolinones. It is characterized by a benzothiazole ring fused with a hydroxymethyl group at the third position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzothiazolinone ring structure. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-benzothiazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a benzothiazolinone derivative with a reduced hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-benzothiazolinone

    Reduction: this compound derivatives with reduced hydroxymethyl groups

    Substitution: Various substituted benzothiazolinone derivatives depending on the nucleophile used

Scientific Research Applications

3-(Hydroxymethyl)-2-benzothiazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-benzothiazolinone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolinone: Lacks the hydroxymethyl group and has different chemical reactivity and biological activity.

    3-(Methyl)-2-benzothiazolinone: Contains a methyl group instead of a hydroxymethyl group, leading to variations in its chemical and biological properties.

    3-(Carboxymethyl)-2-benzothiazolinone:

Uniqueness

3-(Hydroxymethyl)-2-benzothiazolinone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(hydroxymethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJJONTBKAEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369997
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72679-97-1
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry containing 30.2 g (0.2 mol) of 2-hydroxybenzothiazole and 40 ml of methyl alcohol, 32 ml of 37% aqueous formaldehyde was added in one portion. The stirred mixture was heated at 78°-80° C. (reflux) for 30 minutes. At 80° C., 60 ml of hot water was added to the stirred solution. After cooling to 0° C., the product was collected by filtration, washed with 100 ml of heptane and air-dried at 25°-30° C. The product, 3-(hydroxymethyl)-2-benzothiazolinone, mp. 101°-3° C., was obtained in 94% yield. After recrystallization from isopropyl alcohol the melting point remained unchanged.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2-benzothiazolinone
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 3-(Hydroxymethyl)-2-benzothiazolinone in the synthesis of substituted benzothiazolinones?

A1: this compound serves as a crucial starting material for synthesizing a variety of 3-substituted-2-benzothiazolinone derivatives. [] The research demonstrates its utility in Mannich-type reactions. For example, reacting this compound with formaldehyde and various amines produces 3-(substituted-aminomethyl)-2-benzothiazolinone compounds. [] This highlights the compound's versatility in constructing diverse benzothiazolinone derivatives for potential biological and chemical applications.

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